molecular formula C11H18Cl2N2 B1178574 pal-1 protein CAS No. 138391-18-1

pal-1 protein

Cat. No.: B1178574
CAS No.: 138391-18-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The PAL-1 protein is a Caudal-like transcription factor essential for posterior development in the model organism C. elegans . It plays a critical role in embryonic patterning and the development of male tail structures, acting as a key regulator in cell fate specification . Beyond its established functions in development, emerging research has identified PAL-1 as a significant factor in stress response and the regulation of organismal lifespan . Studies show that PAL-1 physically interacts with CCF-1, and together they function in pathways that control stress resistance and aging; depletion of PAL-1 leads to a significant reduction in lifespan, while its knockdown simultaneously with CCF-1 suggests they operate in overlapping pathways . This protein is therefore an invaluable tool for researchers investigating the molecular mechanisms underlying embryogenesis, cell specification, and the biology of aging. The reagent is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

138391-18-1

Molecular Formula

C11H18Cl2N2

Origin of Product

United States

Plant Phenylalanine Ammonia Lyase 1 Pal1

Gene Family Evolution and Isoform Specialization of Plant PALs

The evolution of the PAL gene family in plants is characterized by gene duplication events and subsequent diversification, leading to the presence of multiple PAL isoforms with distinct or overlapping functions. sums.ac.irnih.gov The number of PAL gene copies varies among species, typically ranging from 3 to 15 members. sums.ac.irtandfonline.comnih.gov

Phylogenetic Analysis of PAL Gene Families (e.g., in Arabidopsis thaliana, Rosaceae, Medicago sativa)

Phylogenetic analysis of PAL gene families across different plant lineages reveals insights into their evolutionary history. In angiosperms, characterized PAL genes generally form a single clade, suggesting their derivation from a single ancestral gene. nih.gov However, lineage-specific diversification events have led to the expansion of the PAL gene family within both monocots and eudicots. nih.govnih.gov

In Arabidopsis thaliana, the PAL gene family consists of four members: PAL1, PAL2, PAL3, and PAL4. nih.govnih.govscilit.com Studies involving mutations in these genes have helped delineate their functional significance. nih.govnih.govscilit.com

In Rosaceae plants, such as Pyrus bretschneideri, Fragaria vesca, Prunus mume, Prunus persica, and Malus × domestica, analyses have identified multiple PAL homologous genes, which are classified into different categories based on phylogenetic analysis. peerj.comdntb.gov.ua These genes are distributed across various chromosomes. peerj.com

Medicago sativa (lucerne or alfalfa) contains a PAL gene family encoded by seven genes: MsPAL1 to MsPAL7. bioone.orgresearchgate.netpublish.csiro.au Comprehensive bioinformatics analysis, including phylogenetic relationships and gene structures, has been conducted for the MsPAL gene family. bioone.orgresearchgate.netpublish.csiro.au

Gene Duplication Events and Diversification of PAL Isoforms

Gene duplication events have played a significant role in the expansion and diversification of the PAL gene family in land plants after their divergence from green algal ancestors. sums.ac.irnih.gov These duplications have occurred at various evolutionary stages. nih.gov In gymnosperms, a diverse set of PAL genes distributed among multiple clades arose from duplication events predating the divergence of seed plant lineages. nih.govsums.ac.irresearchgate.net In contrast, angiosperms appear to have retained fewer ancestral PAL genes, with further diversification occurring within the angiosperm lineage through lineage-specific duplications. nih.govsums.ac.irnih.gov

Tandem duplication events have also contributed to the expansion and dispersion of PAL genes in some species, potentially leading to functional variability. tandfonline.comnih.govmdpi.com The presence of close paralogs in some species indicates recent gene family expansion. sums.ac.irresearchgate.net

Functional Specialization of PAL1, PAL2, PAL3, PAL4 in Different Biological Processes

Individual PAL isoforms often exhibit functional specialization in various biological processes, including development, tissue-specific functions, and responses to environmental stimuli. nih.govsums.ac.irnih.govnih.gov

In Arabidopsis thaliana, PAL1 and PAL2 have been shown to have a redundant role in flavonoid biosynthesis. nih.govscilit.comnih.govoup.comresearchgate.net Mutants deficient in both PAL1 and PAL2 show reduced anthocyanin pigments and are more sensitive to UV-B light but more tolerant to drought. nih.govscilit.comoup.comresearchgate.net PAL1, PAL2, and PAL4 have also been linked to tissue-specific lignin (B12514952) synthesis. nih.gov Quadruple pal1 pal2 pal3 pal4 knockout mutants exhibit stunted growth, sterility, significantly reduced lignin content, and decreased salicylic (B10762653) acid levels, leading to increased susceptibility to pathogens. nih.govscilit.comoup.com

In Medicago sativa, different MsPAL members show differential expression in response to abiotic stresses like salinity and waterlogging, suggesting specialized roles in stress response. researchgate.netpublish.csiro.au For instance, MsPAL6 is significantly upregulated under both salinity and waterlogging stress, while MsPAL1 and MsPAL2 show contrasting responses to these stresses. researchgate.netpublish.csiro.au

In Chinese white pear (Pyrus bretschneideri), PbPAL1 and PbPAL2 are highly expressed in stems and roots and are induced by abiotic stress. peerj.com Overexpression of PbPAL1 and PbPAL2 in Arabidopsis thaliana resulted in increased lignin content and thicker cell walls. peerj.com

Enzymatic Function and Pathway Integration of PAL1

PAL1, like other PAL isoforms, catalyzes a critical step that links primary metabolism to the vast network of secondary metabolism in plants. nih.govsums.ac.irtandfonline.com

Catalytic Role in Phenylpropanoid Biosynthesis Pathway

PAL is the first committed enzyme of the phenylpropanoid pathway. sums.ac.irwikipedia.orgtandfonline.comnih.govnih.govscilit.comoup.comnih.gov This pathway is the source of precursors for numerous important secondary metabolites, including lignin, flavonoids, isoflavonoids, coumarins, stilbenes, and hydroxycinnamic acids. nih.govsums.ac.irwikipedia.orgtandfonline.comnih.govnih.govscilit.comoup.comnih.gov By controlling the initial step, PAL plays a key regulatory role in the flux of carbon into this pathway. nih.govsums.ac.ir

Conversion of L-Phenylalanine to trans-Cinnamic Acid

The specific enzymatic reaction catalyzed by PAL, including PAL1, is the non-oxidative deamination of L-phenylalanine. nih.govsums.ac.irwikipedia.orgtandfonline.comnih.gov This reaction removes an ammonia (B1221849) group from L-phenylalanine, resulting in the formation of trans-cinnamic acid. nih.govsums.ac.irwikipedia.orgtandfonline.comnih.gov

The reaction can be represented as:

L-Phenylalanine trans-Cinnamic Acid + NH₃

Position as a Key Regulatory Point Between Primary and Secondary Metabolism

PAL occupies a critical junction in plant metabolic networks, serving as the gateway enzyme that channels carbon flow from primary metabolism, specifically from the aromatic amino acid L-phenylalanine, into the realm of secondary metabolism via the phenylpropanoid pathway. researchgate.netmdpi.comresearchgate.net This conversion involves the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonium. researchgate.netnih.gov As the initial and often rate-limiting step of this extensive pathway, PAL's activity and regulation are central to controlling the production of a diverse suite of phenylpropanoid compounds. researchgate.netmdpi.com This strategic position allows PAL to significantly influence the metabolic state of the plant in response to developmental cues and environmental challenges. researchgate.netnih.gov

Contribution to Lignin Biosynthesis

PAL is indispensable for the biosynthesis of lignin, a complex phenolic polymer crucial for providing mechanical support, facilitating water transport through the xylem, and offering defense against pathogens. The trans-cinnamic acid produced by PAL is the foundational precursor for the synthesis of monolignols (p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol), which are the building blocks of lignin. Studies involving PAL mutants, such as the pal1 pal2 double mutant in Arabidopsis thaliana, have demonstrated significantly reduced lignin content, highlighting the crucial, and often redundant, roles of specific PAL isoforms like PAL1 in this process. Alterations in PAL expression and activity directly impact the quantity and composition of lignin deposited in plant cell walls.

Role in Flavonoid and Anthocyanin Biosynthesis

Beyond lignin, PAL activity is also fundamental for the biosynthesis of flavonoids and anthocyanins, classes of secondary metabolites with diverse functions including pigmentation, UV protection, and defense against biotic and abiotic stresses. Trans-cinnamic acid, the product of PAL's enzymatic action, is further metabolized to produce the precursors for flavonoid biosynthesis. Genetic analyses in Arabidopsis have shown that PAL1, along with other PAL isoforms, plays a significant role in the accumulation of anthocyanin pigments. Mutations affecting PAL can lead to deficiencies in anthocyanin production in various plant tissues, particularly under stress conditions where these pigments often accumulate. This underscores PAL1's contribution to the plant's protective mechanisms mediated by flavonoids and anthocyanins.

Regulation of Plant PAL1 Expression and Activity

The regulation of PAL1 is complex, occurring at multiple levels including transcription, post-translational modification, and in response to a variety of environmental stimuli. This intricate control ensures that phenylpropanoid production is tailored to the specific needs of the plant during development and in response to its surroundings.

Transcriptional Regulation by Transcription Factors (e.g., MYB TFs)

Transcriptional regulation is a primary mechanism controlling PAL gene expression. Various transcription factors, notably R2R3-MYB proteins, have been implicated in regulating the transcription of PAL genes, including PAL1. MYB transcription factors can bind to specific regulatory elements in the promoters of PAL genes, thereby activating or repressing their expression. This transcriptional control by factors like MYB proteins allows for tissue-specific and condition-responsive modulation of PAL activity, influencing the downstream production of phenylpropanoids like lignin and flavonoids.

Post-Translational Regulation (e.g., proteasome-mediated degradation by F-box protein SAGL1)

Response to Environmental Stimuli and Stress Conditions

PAL expression and activity are highly responsive to a wide range of environmental stimuli and stress conditions, including light, temperature extremes, wounding, nutrient availability, and pathogen attack. For instance, UV irradiation and low temperatures are known to induce PAL activity. Pathogen infection and wounding also trigger increased PAL gene expression as part of the plant's defense response, leading to the accumulation of defense-related phenylpropanoids, including salicylic acid, which is involved in plant systemic resistance. Drought stress can also influence PAL expression and activity, impacting processes like lignin deposition which can contribute to drought tolerance. The specific PAL isoforms involved and the magnitude of the response can vary depending on the type of stress, the plant species, and the developmental stage.

Differential Expression in Response to Pathogen Infection, Wounding, UV Irradiation, Temperature

PAL gene expression, including that of PAL1, is known to be highly responsive to a variety of environmental stimuli, encompassing both biotic and abiotic stresses. fishersci.dkmdpi.comfishersci.ie These inductive conditions include pathogen infection, wounding, UV irradiation, and extreme temperatures. fishersci.dkmdpi.comfishersci.ie

Studies have demonstrated the induction of specific PAL1 genes in response to pathogen challenge. In Lotus japonicus, the LjPAL1 gene is induced in roots following infection by Mesorhizobium loti. fishersci.dk Similarly, in pepper (Capsicum annuum), the CaPAL1 gene is induced in leaves upon infection with the bacterial pathogen Xanthomonas campestris pv. vesicatoria. fishersci.ienih.gov The expression of PAL1 has also been observed to be induced by flagellin, a conserved component of bacterial flagella that acts as a pathogen-associated molecular pattern (PAMP), in Arabidopsis. nih.govuni.lu

Mechanical wounding also triggers changes in PAL1 expression. In Coleus (Solenostemon scutellarioides), SsPAL1 expression levels increased significantly following wounding treatment.

Ultraviolet (UV) irradiation is another environmental factor that influences PAL1 expression. SsPAL1 transcripts in Coleus reached their highest levels shortly after UV-B treatment. In Arabidopsis, PAL1 and PAL2 have been noted to have a particularly important role in flavonoid biosynthesis, which provides protection against UV-B light, and pal1 pal2 double mutants were more sensitive to UV-B. mdpi.com

Extreme temperatures can also impact PAL gene expression. fishersci.dkfishersci.ie While specific details on PAL1's response to extreme temperatures were less prominent in the search results compared to other stimuli, the general responsiveness of PAL genes to such conditions is established. fishersci.dkfishersci.ie

The differential expression patterns of PAL1 in response to these diverse stimuli highlight its significant role in plant adaptation and survival under challenging environmental conditions.

Physiological Roles and Defense Responses in Plants

PAL1 plays multifaceted physiological roles in plants, particularly in the context of defense responses. Its involvement stems primarily from its position as the entry point enzyme for the phenylpropanoid pathway, which generates numerous compounds critical for plant defense.

Involvement in Plant Innate Immunity and Defense Responses

PAL is a crucial component of the plant defense system against pathogens. fishersci.ienih.gov The enzyme is involved in the biosynthesis of various defense-related compounds. fishersci.dkmdpi.com CaPAL1 in pepper has been proposed to function as a positive regulator of plant innate immunity. fishersci.ie Studies in Arabidopsis have shown that PAL1 is among the defense-related genes induced by flagellin, a key PAMP. nih.govuni.lu The involvement of PAL in plant defense against pathogens has also been observed in Phaseolus vulgaris. wikipedia.org Overexpression of PAL in tobacco resulted in reduced susceptibility to the fungal pathogen Cercospora nicotianae. nih.gov

Role in Salicylic Acid (SA)-Dependent Signaling Pathways

PAL plays a significant role in plant defense due to its involvement in the biosynthesis of salicylic acid (SA), a crucial signaling molecule in plant systemic resistance. fishersci.dkfishersci.ienih.govsigmaaldrich.com PAL activity is considered important for the pathogen-induced formation of SA. fishersci.ienih.gov Research suggests that CaPAL1 acts as a positive regulator of SA-dependent defense signaling, which helps plants combat microbial pathogens through its enzymatic activity in the phenylpropanoid pathway. fishersci.ienih.govsigmaaldrich.com While the isochorismate pathway is considered the primary route for SA biosynthesis in some species like Arabidopsis, the PAL pathway also contributes to SA accumulation and can be more important in other species, such as rice. uni.luscilit.comguidetopharmacology.org PAL1 has been identified as a light-inducible enzyme involved in SA biosynthesis. nih.gov

Contribution to Cell Wall Integrity and Structure (e.g., lignin accumulation)

PAL, including PAL1, contributes to the structural integrity of plant cell walls, notably through the biosynthesis of lignin. fishersci.dkmdpi.com Lignin, a complex aromatic polymer derived from the phenylpropanoid pathway, is a major structural component of secondary cell walls, providing rigidity and strength. fishersci.dkwikiwand.com Studies in Lotus japonicus indicated that LjPAL1 activity influenced lignin content and cell wall thickness. fishersci.dk Upregulation of PAL1 has been observed in conjunction with increased lignin production in Arabidopsis roots infected with Ralstonia solanacearum, suggesting its role in reinforcing cell walls as a defense mechanism. uni.lu The transcription factor RD26 has been shown to bind to the promoter of PAL1 and directly regulate its expression, positively influencing lignin biosynthesis and enhancing plant resistance. uni.lu Lignin accumulation, linked to the activation of the phenylpropanoid pathway involving enzymes like PAL1, is a known response to various environmental stresses, including high salinity, contributing to cell wall thickening. fishersci.fi In resistant varieties of canola infected with Plasmodiophora brassicae, increased lignin accumulation at the penetration site was accompanied by elevated expression of phenylpropanoid pathway genes, including PAL1. nih.gov Furthermore, an Arabidopsis quadruple mutant lacking functional copies of all four PAL genes (pal1/2/3/4) exhibited substantially reduced levels of lignin. wikiwand.com

Implications in Graft Incompatibility Responses

Changes in the expression of genes encoding enzymes involved in secondary metabolism, such as PAL, are considered important in graft incompatibility responses in plants. nih.gov Studies in Prunus species have shown differential regulation of PAL genes, including ParPAL1 and ParPAL2, in incompatible graft combinations compared to compatible ones. nih.govwikipedia.orgnih.gov Specifically, PAL1 expression can serve as an indicator for graft incompatibility in apricot cultivars grafted onto different Prunus rootstocks. nih.gov Higher expression levels of PAL1 have been observed in incompatible peach/plum graft combinations. nih.gov This increased PAL transcription in incompatible combinations has been correlated with a higher accumulation of phenolic compounds at the graft union, which is believed to contribute to the incompatibility phenotype. wikipedia.org

Biosynthesis of Secondary Metabolites for Adaptation

PAL1 plays a critical role in the biosynthesis of secondary metabolites that are essential for plant adaptation and defense. oup.com The phenylpropanoid pathway, initiated by PAL, leads to the production of diverse phenolic compounds, including flavonoids, isoflavonoids, anthocyanins, plant hormones, phytoalexins, and lignins. oup.com These compounds serve important functions in plant defense against pathogens and predators, protection from UV irradiation, signal transduction, communication with other organisms, and as regulatory molecules. oup.com

The levels of these secondary metabolites are controlled in response to environmental stimuli. oup.com The evolutionary emergence of the phenylpropanoid pathway in plants is considered a significant adaptation enabling defense against abiotic and biotic stresses. oup.com For instance, PAL is involved in the biosynthesis of salicylic acid (SA), a key signaling molecule in plant systemic resistance. oup.com Overexpression of PAL1 has been shown to induce SA accumulation and enhance defense responses against microbial pathogens. oup.com

Studies on Arabidopsis thaliana PAL genes (PAL1-PAL4) have revealed both distinct and overlapping roles in plant growth, development, and responses to environmental stresses. nih.gov While single pal1 or pal2 mutants may not show significant phenotypic differences from wild-type plants, double mutants like pal1/pal2 exhibit altered phenotypes, including reduced lignin accumulation and deficiencies in anthocyanin and condensed tannin pigments. oup.comnih.govnih.gov These pigments are important for UV-B protection and seed coat color, highlighting the role of PAL1 and PAL2 in flavonoid biosynthesis. nih.govnih.gov Quadruple pal1/pal2/pal3/pal4 mutants show stunted growth, sterility, significantly reduced SA levels, and increased susceptibility to pathogens, further emphasizing the importance of the PAL family in these processes. oup.comnih.govnih.gov

Methodological Approaches in Plant PAL1 Research

Research into Plant PAL1 function and regulation employs a variety of molecular and biochemical techniques. These methods allow for the investigation of gene expression, protein function, and interactions.

Gene Silencing (e.g., VIGS) and Mutant Analysis

Gene silencing techniques, such as Virus-Induced Gene Silencing (VIGS), and the analysis of plant mutants (e.g., T-DNA insertion lines) are crucial for understanding the biological functions of PAL1. wikigenes.orgcas.czcas.cz VIGS allows for the knockdown of PAL gene expression, enabling researchers to observe the resulting phenotypic changes and assess the gene's role in specific processes like defense responses or adaptation to environmental stresses. nih.govcas.czcas.cz For example, CaPAL1-silenced pepper plants showed increased susceptibility to pathogen infection. oup.comnih.gov

Mutant analysis, particularly using knockout or insertion mutants, provides insights into the consequences of complete or partial loss of PAL gene function. Studies on Arabidopsis pal mutants (single, double, triple, and quadruple) have been instrumental in dissecting the roles of individual PAL isoforms and the redundancy within the gene family in processes like phenylpropanoid biosynthesis, growth, and stress responses. oup.comnih.govnih.govnih.gov Analysis of these mutants can reveal significant modifications in the transcriptome and metabolome, even in the absence of obvious visible phenotypes in single mutants. nih.gov

Overexpression Studies in Transgenic Plants

Overexpression of PAL1 in transgenic plants is another powerful approach to investigate its function and potential for enhancing desirable traits. By constitutively expressing PAL1, researchers can examine its impact on downstream metabolic pathways, accumulation of secondary metabolites, and phenotypes related to growth, development, and stress tolerance. wikigenes.orgmdpi.comresearchgate.netplos.org For instance, overexpression of CaPAL1 in Arabidopsis led to increased SA accumulation and enhanced resistance to bacterial pathogens. oup.com Overexpression studies can also reveal the effects of increased PAL activity on the levels of specific phenylpropanoids like chlorogenic acid. wikigenes.org However, overexpression can sometimes lead to unexpected phenotypes, such as inhibited root formation or altered growth, highlighting the complex regulatory networks involving PAL. mdpi.com

Enzyme Activity Assays (e.g., spectrophotometric measurement of cinnamic acid production)

Measuring PAL enzyme activity is fundamental to understanding its catalytic function and regulation. A common method is the spectrophotometric assay, which quantifies the production of trans-cinnamic acid from L-phenylalanine. nih.govnih.govbiomolther.orgmybiosource.combio-techne.com Trans-cinnamic acid has a maximum absorbance at 290 nm, allowing for the reaction rate to be monitored by measuring the increase in absorbance over time. nih.govbiomolther.orgmybiosource.combio-techne.com

The assay typically involves incubating enzyme extracts with L-phenylalanine in a suitable buffer and measuring the absorbance of the product using a spectrophotometer. nih.govbiomolther.orgbio-techne.com The molar extinction coefficient of trans-cinnamic acid at 290 nm is used to calculate the amount of product formed and thus the enzyme activity. biomolther.orgmybiosource.com This method is widely used to assess changes in PAL activity in response to various stimuli, in different plant tissues, or in transgenic lines. oup.comnih.govresearchgate.net Other methods like High-Performance Liquid Chromatography (HPLC) can also be used for analyzing PAL activity by quantifying cinnamic acid production. nih.gov

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR), also known as qPCR, is a widely used and sensitive technique for quantifying PAL1 gene expression levels. nih.govthermofisher.com This method involves converting RNA to cDNA via reverse transcription, followed by PCR amplification in the presence of fluorescent dyes or probes that allow for the real-time monitoring of product accumulation. thermofisher.com

qRT-PCR enables researchers to determine the relative abundance of PAL1 transcripts in different plant tissues, developmental stages, or in response to various environmental conditions or treatments. researchgate.netnih.govresearchgate.net By comparing the expression levels of PAL1 to those of a stable reference gene, researchers can assess how different factors influence PAL1 gene transcription. researchgate.netresearchgate.net Studies have used qRT-PCR to show the induction of PAL1 expression by salinity stress or mechanical wounding. researchgate.netresearchgate.net It is a crucial tool for correlating changes in gene expression with observed phenotypes or enzyme activity. researchgate.net

Protein-Protein Interaction Assays (e.g., Bimolecular Fluorescence Complementation)

Investigating protein-protein interactions involving PAL1 is important for understanding its regulation and function within cellular complexes. Techniques like Bimolecular Fluorescence Complementation (BiFC) assays are used to visualize these interactions in living cells. scispace.comresearchgate.netnih.govbiorxiv.orgnih.gov

BiFC is based on the principle that if two proteins of interest interact, they can bring together two non-fluorescent halves of a split fluorescent protein, reconstituting a functional fluorescent protein and emitting a detectable signal. nih.govbiorxiv.orgnih.gov By fusing PAL1 and potential interacting partners to these fluorescent protein fragments and co-expressing them in plant cells, researchers can observe the location and occurrence of protein interactions through fluorescence microscopy. nih.govresearchgate.net This method has been used to study the interaction of PAL isoforms with other proteins, such as cinnamate (B1238496) 4-hydroxylase (C4H), suggesting the potential for metabolic channeling in the phenylpropanoid pathway. nih.gov BiFC provides a visual readout of protein associations in their native cellular environment. nih.govnih.gov

Fungal Pal1 E.g., in Candida Albicans, Magnaporthe Oryzae, Saccharomyces Cerevisiae, Pleurotus Ostreatus

Conservation and Orthology of Fungal Pal1

Identification of Orthologs (e.g., S. cerevisiae Pal1 in C. albicans)

The protein Pal1, first identified in Schizosaccharomyces pombe, has orthologs in several other ascomycetes. molbiolcell.org In Saccharomyces cerevisiae, the protein YDR348C is recognized as the ortholog of S. pombe Pal1p. nih.govresearchgate.net This has led to the renaming of YDR348C as Pal1p in S. cerevisiae. nih.gov

The Candida Genome Database has identified the gene C3_01890C in Candida albicans as an ortholog to S. cerevisiae PAL1 (YDR348C). nih.gov This uncharacterized gene, located on chromosome 3, is composed of two exons that together code for a 443-amino acid protein. nih.gov Given its moderate homology to S. cerevisiae Pal1, the C. albicans gene C3_01890C is also referred to as PAL1. nih.gov The two alleles of PAL1 in C. albicans are highly similar, with 99.77% conservation in the nucleotide sequence of the coding exons. nih.gov

Homologs of Pal1 are also found in other fungal species, including Aspergillus nidulans. nih.gov However, a homologous protein to the S. cerevisiae Pal2, a paralog of Pal1, has not been found in Magnaporthe oryzae. nih.gov

Sequence Homology and Evolutionary Relationships Among Fungal Pal1 Proteins

While Pal1 orthologs are present across various fungal species, the degree of sequence conservation can be modest. For instance, a protein sequence comparison between S. cerevisiae Pal1 and C. albicans Pal1 revealed a 33.08% identity and 43.23% similarity. nih.gov Similarly, the S. cerevisiae Pal1p and its ortholog in Schizosaccharomyces pombe share a 37% identity over a conserved "Pal1" domain. nih.govresearchgate.net

Sequence Homology of Pal1 Proteins
Organism 1Organism 2Identity (%)Similarity (%)
Saccharomyces cerevisiaeCandida albicans33.0843.23
Saccharomyces cerevisiaeSchizosaccharomyces pombe37N/A

Cellular Localization and Protein Interactions

Subcellular Localization (e.g., membrane-associated, cell periphery, bud neck, endocytic sites)

The Pal1 protein exhibits a dynamic localization pattern within fungal cells, consistent with its role in endocytosis. In S. cerevisiae, Pal1p is found at endocytic sites at the cell periphery during the initial stages of endocytosis. yeastgenome.org A green fluorescent protein (GFP)-fusion of Pal1p also localizes to the bud neck. yeastgenome.org Upon DNA replication stress, Pal1p has been observed to move from the bud neck to the cytoplasm. yeastgenome.org

Similarly, in Schizosaccharomyces pombe, Pal1p is a membrane-associated protein that localizes to the growing tips of cells during interphase and at the division site during cytokinesis. molbiolcell.org This localization to sites of polarized growth is independent of both F-actin and microtubules. molbiolcell.org In C. albicans, Pal1p is also localized to the cell periphery and the endocytic sites of the bud neck during early endocytosis. nih.govmdpi.com

Interaction with Endocytic Proteins (e.g., Sla2p/End4p, Sla1, Ede1p)

Pal1p is known to physically interact with several other proteins involved in the endocytic pathway. In S. cerevisiae, Pal1p interacts with the early-coat protein Ede1p and the middle-coat protein Sla2p. nih.govmdpi.com The interaction with Ede1p has been confirmed through co-immunoprecipitation. nih.gov

In Magnaporthe oryzae, Pal1 has been shown to interact and colocalize with the endocytosis protein Sla1, further supporting its involvement in this process. nih.govnih.gov Furthermore, in Schizosaccharomyces pombe, Pal1p physically interacts with and shows overlapping localization with the Huntingtin-interacting-protein (Hip1)-related protein Sla2p/End4p. molbiolcell.org Sla2p appears to be important for the efficient localization of Pal1p to areas of polarized growth. molbiolcell.org

Interacting Proteins of Fungal Pal1
Fungal SpeciesInteracting ProteinRole of Interacting Protein
Saccharomyces cerevisiaeEde1pEarly-coat endocytic protein
Sla2pMiddle-coat endocytic protein
Magnaporthe oryzaeSla1Endocytosis protein
Schizosaccharomyces pombeSla2p/End4pHip1-related protein involved in morphogenesis

Molecular Functions in Fungi

Pal1 is recognized as an early-coat protein that plays a role in the initial stages of clathrin-mediated endocytosis. nih.govresearchgate.net In S. cerevisiae, Pal1p is part of the early coat complex and is internalized with the clathrin coat. nih.govmdpi.com The early-coat proteins, including Pal1p, are responsible for determining the locations of endocytic sites and recruiting cargo. nih.gov

In the rice blast fungus Magnaporthe oryzae, PAL1 is highly expressed in the appressorium, a specialized infection structure, and is crucial for its formation and maturation. nih.govnih.gov Deletion of the PAL1 gene in this fungus leads to significantly reduced virulence due to defects in appressorial penetration and invasive growth within host cells. nih.govnih.gov Pal1 in M. oryzae appears to function upstream of both the cAMP and Pmk1 signaling pathways, which in turn affects processes like glycogen (B147801) and lipid utilization, autophagy, and actin ring formation. nih.govnih.gov

In Candida albicans, while the pal1Δ/Δ null mutant did not show a defect in clathrin-mediated endocytosis, it did exhibit altered susceptibility to certain antifungal agents and cell wall stressors. nih.govnih.gov This suggests that PAL1 in C. albicans has a role in cell wall integrity and membrane stability, which are related to early endocytosis. nih.govmdpi.com The deletion of PAL1 also led to reduced filamentous growth under certain conditions. nih.govmdpi.com

Role in Clathrin-Mediated Endocytosis

Pal1 is a key component of the machinery for clathrin-mediated endocytosis (CME), a vital trafficking process. In Saccharomyces cerevisiae, Pal1p is recognized as a protein that is present at the very beginning stages of endocytic site formation. researchgate.net It is considered an early-coat protein that helps define the locations for endocytosis. nih.govmdpi.com Specifically, in S. cerevisiae and Candida albicans, Pal1 is part of the early coat complex that is internalized with the clathrin coat. nih.govmdpi.comnih.gov

Contribution to Cellular Morphogenesis and Cylindrical Cellular Morphology

Pal1 plays a significant role in establishing and maintaining the characteristic shape of fungal cells. molbiolcell.orgmolbiolcell.org In the fission yeast Schizosaccharomyces pombe, Pal1p is critical for preserving the cell's cylindrical morphology. molbiolcell.orgmolbiolcell.org Deletion of the pal1 gene in this organism leads to pronounced morphological defects, resulting in spherical or pear-shaped cells. molbiolcell.orgmolbiolcell.org This finding is mirrored in S. cerevisiae, where the deletion of its Pal1p also causes cells to adopt a spherical or pear-like shape. nih.gov The Pal1 protein is membrane-associated and localizes to areas of active growth, such as the tips of interphase cells and the division site during cytokinesis. molbiolcell.orgmolbiolcell.orgebi.ac.uk This localization is independent of both F-actin and microtubules. molbiolcell.orgmolbiolcell.org The protein physically interacts with Sla2p/End4p, which is also required for cylindrical cell shape, suggesting they work in concert to regulate cellular morphology. molbiolcell.orgmolbiolcell.orgebi.ac.uk

Table 1: Role of Pal1 in Fungal Cellular Morphogenesis

Fungal SpeciesRole of Pal1Phenotype of Deletion MutantReference
Schizosaccharomyces pombeMaintenance of cylindrical cellular morphology.Spherical and pear-shaped cells with abnormal cell walls. molbiolcell.org, molbiolcell.org
Saccharomyces cerevisiaeMaintenance of cylindrical cell morphology.Spherical or pear-shaped cell morphology. nih.gov
Candida albicansContributes to filamentous growth under some hyphal-inducing conditions.Less able to demonstrate filamentous growth compared to wild type. nih.gov, nih.gov

Maintenance of Cell Wall Integrity and Cell Membrane Stability

The Pal1 protein is also involved in the crucial function of maintaining the structural integrity of the cell wall and the stability of the cell membrane. In S. pombe, cells lacking Pal1p not only lose their shape but also exhibit an abnormal cell wall structure. molbiolcell.orgmolbiolcell.org Research in M. oryzae has similarly identified Pal1 as being important for cell wall integrity. nih.gov

Studies in Candida albicans reveal a more complex role. A pal1Δ/Δ null mutant showed increased resistance to the cell wall-disrupting antifungal agent caspofungin and the cell wall stressor Congo Red. nih.govnih.gov Conversely, the same mutant was more sensitive to the antifungal drug fluconazole (B54011), which targets ergosterol (B1671047) synthesis and membrane stability, and to sodium dodecyl sulfate (B86663) (SDS), which permeabilizes the cell membrane. nih.govnih.gov These findings suggest that Pal1 in C. albicans plays a nuanced role in both cell wall integrity and membrane stability, with its absence leading to contrasting stress responses. nih.gov

Regulatory Roles in Fungal Physiology and Pathogenesis

In plant-pathogenic fungi, Pal1 assumes critical regulatory functions that are indispensable for the infection process. It acts as a key upstream regulator, influencing specialized infection structures and the signaling pathways that govern their development.

Regulation of Appressorium Formation and Maturation (in plant-pathogenic fungi)

The appressorium is a specialized infection structure used by many filamentous fungi to penetrate host tissues. nih.gov In the rice blast fungus Magnaporthe oryzae, Pal1 is vital for the formation and maturation of this structure. nih.govresearchgate.netnih.gov The gene PAL1 is highly expressed in the appressorium, and its deletion leads to significant defects in appressorial penetration and invasive growth within host cells, thereby reducing the fungus's virulence. nih.govresearchgate.netnih.govresearchgate.net

The absence of Pal1 affects multiple downstream processes required for a functional appressorium. nih.govnih.gov In the Δpal1 mutant of M. oryzae, the utilization of glycogen and lipids, appressorial autophagy, and the accumulation of turgor pressure were all negatively impacted. nih.govnih.gov Furthermore, Pal1 is responsible for the correct localization of septin proteins, which are needed to form a ring structure at the base of the appressorium. nih.govuea.ac.uk Loss of Pal1 leads to an abnormal, granular distribution of septins, preventing the formation of this critical ring. nih.govuea.ac.uk

Upstream Regulation of cAMP and Pmk1-MAPK Signaling Pathways

Pal1 executes its regulatory role in appressorium development by acting upstream of two major signaling pathways: the cAMP-PKA pathway and the Pmk1-MAPK (mitogen-activated protein kinase) pathway. nih.govresearchgate.netnih.govmdpi.com These pathways are essential for transducing signals from the host surface to regulate appressorium formation. frontiersin.orgfrontiersin.org

In M. oryzae, Pal1 is positioned as a key upstream signaling regulator for appressorium formation, influencing both pathways. nih.govmdpi.com Deletion of PAL1 significantly reduces the phosphorylation level of Pmk1, a key kinase in the MAPK cascade. nih.govresearchgate.netnih.gov The defects in appressorium formation observed in the Δpal1 mutant can be chemically rescued by the addition of exogenous cAMP, confirming Pal1's position upstream of this pathway. researchgate.netnih.gov This dual regulatory function highlights Pal1 as a central node in the signaling network controlling fungal pathogenesis.

Table 2: Effects of Pal1 Deletion in Magnaporthe oryzae

Cellular ProcessEffect of PAL1 DeletionReference
VirulenceSignificantly reduced. nih.gov, researchgate.net, nih.gov
Appressorium FormationSignificantly reduced; defects in maturation and penetration. nih.gov, researchgate.net
Pmk1-MAPK SignalingReduced phosphorylation of Pmk1. nih.gov, researchgate.net, nih.gov
cAMP SignalingDefects in appressorium formation are rescued by exogenous cAMP. researchgate.net, nih.gov
Asexual GrowthSmaller colony diameter and shorter mycelial cells. nih.gov
Conidial FormationReduced conidiation. nih.gov, researchgate.net
Septin LocalizationAbnormal granular distribution; failure to form septin ring. nih.gov, uea.ac.uk

Influence on Asexual Growth and Conidial Formation

Beyond its role in infection structures, Pal1 also affects vegetative growth and asexual reproduction. In M. oryzae, deletion of the PAL1 gene resulted in colonies with significantly smaller diameters compared to the wild type. nih.govresearchgate.net The mycelial cells of the mutants were also observed to be shorter, which accounts for the reduced growth rate. nih.gov Furthermore, Pal1 is important for conidial formation, the primary mode of asexual reproduction and spread for this pathogen. nih.govresearchgate.net The Δpal1 mutants exhibited reduced conidiation, indicating that Pal1's role extends to the regulation of fungal development and proliferation. nih.govresearchgate.net In Pleurotus ostreatus, the overexpression of its Pal2 paralog, but not Pal1, led to slightly larger colony diameters, suggesting divergent roles for Pal paralogs in different species. nih.gov

Role in Stress Tolerance

The Pal1 protein is integral to how fungi respond and adapt to various environmental insults, including antifungal agents and cell wall stressors. Its function, however, can vary significantly between different fungal species.

In the opportunistic human pathogen Candida albicans, the deletion of the PAL1 gene results in a complex stress response phenotype. The pal1Δ/Δ null mutant exhibits heightened resistance to the antifungal drug caspofungin and the cell wall stressor Congo Red. nih.govyeastgenome.orgmdpi.comnih.gov Conversely, the same mutant shows increased sensitivity to the antifungal agent fluconazole and to low concentrations of sodium dodecyl sulfate (SDS), a membrane-permeabilizing agent. nih.govyeastgenome.orgmdpi.comnih.gov This suggests a multifaceted role for Pal1 in maintaining the integrity of both the cell wall and the cell membrane.

In the rice blast fungus Magnaporthe oryzae, Pal1 is important for cell wall integrity. The Δpal1 mutant displays increased sensitivity to cell wall stressors such as Calcofluor White and Congo Red. Interestingly, this mutant shows resistance to other stresses like high osmolarity (1 M sorbitol) and oxidative stress (10 mM H₂O₂), indicating that the deletion of PAL1 may trigger compensatory stress response pathways.

In the model yeast Saccharomyces cerevisiae, the role of Pal1 in stress tolerance is also nuanced. Deletion of PAL1 has been associated with increased resistance to osmotic and oxidative stress. yeastgenome.org However, it can also lead to decreased resistance to certain chemical stressors. yeastgenome.org

Table 1: Stress Phenotypes of pal1 Mutants in Various Fungi

FungusStressorPhenotype of pal1 Mutant
Candida albicansCaspofunginIncreased Resistance nih.govyeastgenome.orgmdpi.comnih.gov
Congo RedIncreased Resistance nih.govyeastgenome.orgmdpi.comnih.gov
FluconazoleIncreased Sensitivity nih.govyeastgenome.orgmdpi.comnih.gov
SDSIncreased Sensitivity nih.govyeastgenome.orgmdpi.comnih.gov
Magnaporthe oryzaeCalcofluor WhiteIncreased Sensitivity
Congo RedIncreased Sensitivity
Sorbitol (1M)Increased Resistance
H₂O₂ (10mM)Increased Resistance
Saccharomyces cerevisiaeOsmotic StressIncreased Resistance yeastgenome.org
Oxidative StressIncreased Resistance yeastgenome.org
Certain ChemicalsDecreased Resistance yeastgenome.org

Impact on Hyphal Formation and Virulence (in pathogenic species)

In Candida albicans, while the pal1Δ/Δ mutant is capable of forming hyphae and biofilms, its capacity for filamentous growth is diminished under specific hypha-inducing conditions when compared to the wild-type strain. nih.govyeastgenome.orgmdpi.comnih.gov Despite this, studies have shown that the deletion of PAL1 in C. albicans does not lead to significant changes in virulence-related processes in the models tested. nih.govyeastgenome.org

The situation is markedly different in the plant pathogen Magnaporthe oryzae. Here, Pal1 is critically important for the formation and maturation of the appressorium, a specialized infection structure required for host penetration. Deletion of the PAL1 gene in M. oryzae leads to a significant reduction in virulence, which is attributed to defects in both appressorial penetration and subsequent invasive growth within the host cells. This underscores the essential contribution of Pal1 to the full pathogenic potential of this fungus.

Table 2: Role of Pal1 in Hyphal Formation and Virulence

FungusImpact on Hyphal/Filamentous GrowthImpact on Virulence
Candida albicansReduced filamentous growth under some conditions nih.govyeastgenome.orgmdpi.comnih.govNo significant change in the models tested nih.govyeastgenome.org
Magnaporthe oryzaeEssential for appressorium formation and maturationSignificantly reduced

Regulation of Catalase (CAT) Gene Expression via H₂O₂ Content (e.g., in Pleurotus ostreatus)

In the edible mushroom Pleurotus ostreatus, Pal1 has been implicated in the regulation of the cellular response to oxidative stress through a pathway involving hydrogen peroxide (H₂O₂) and the enzyme catalase.

Research has shown that interfering with the expression of the pal1 gene in P. ostreatus leads to an accumulation of intracellular H₂O₂. researchgate.net This increase in H₂O₂ content, in turn, acts as a signaling molecule that significantly enhances the transcription of the catalase (cat1) gene. researchgate.net Consequently, the total enzymatic activity of catalase is elevated. researchgate.net This regulatory cascade suggests that Pal1 plays a role in maintaining the redox balance within the cell, and that a decrease in its function triggers a compensatory antioxidant response. Overexpression of the cat1 gene itself has been shown to cause delays in the formation of primordia, the initial stage of mushroom development. researchgate.net This indicates that the Pal1-mediated regulation of catalase via H₂O₂ is important for the normal developmental progression of P. ostreatus.

Methodological Approaches in Fungal Pal1 Research

The elucidation of Pal1's functions has been made possible through a combination of powerful molecular and cellular biology techniques.

Reverse genetics, which involves the targeted disruption of a gene to study its function, has been a cornerstone of Pal1 research. The CRISPR-Cas9 system has been instrumental in this regard, enabling the precise and efficient deletion of the PAL1 gene in various fungi, including Candida albicans. nih.govmdpi.comresearchgate.net This technique allows for the creation of null mutants, where the function of the Pal1 protein is completely abolished, providing a clear basis for comparing the phenotype of the mutant with that of the wild-type strain. researchgate.netfrontiersin.orgmdpi.com The generation of these knockout strains is a prerequisite for understanding the protein's role in processes like stress tolerance and morphogenesis. researchgate.netfrontiersin.orgmdpi.com

To understand where a protein functions within a cell, localization studies are essential. For Pal1, which is involved in endocytosis, microscopy techniques are particularly informative. The lipophilic styryl dye FM4-64 is widely used to visualize endocytosis and the trafficking of vesicles to the vacuole in living fungal cells. nih.govmdpi.comoup.comebi.ac.ukjove.com This dye initially stains the plasma membrane and is then internalized through endocytic vesicles, eventually accumulating in the vacuolar membrane. nih.govmdpi.comoup.comebi.ac.ukjove.com By observing the uptake and transport of FM4-64 in both wild-type and pal1 mutant cells, researchers can assess the impact of Pal1 on the endocytic pathway. nih.gov In C. albicans, for instance, FM4-64 staining revealed that while Pal1 is involved in stress responses and hyphal formation, its deletion does not cause a general defect in clathrin-mediated endocytosis as visualized by this method. nih.gov

A fundamental method for investigating a gene's role in stress tolerance is to conduct growth assays under various stress conditions. This typically involves growing fungal strains on solid agar (B569324) plates or in liquid media supplemented with different stressors, such as antifungal drugs, cell wall damaging agents, or osmotic and oxidative stressors. nih.govnih.govasm.orgplos.org The growth of the pal1 mutant is then compared to that of the wild-type and a reintegrant control strain (where the deleted gene is restored). nih.gov Differences in growth rates or colony sizes under specific stress conditions provide strong evidence for the involvement of Pal1 in that particular stress response pathway. nih.govnih.govasm.orgplos.org

An in-depth examination of the chemical compound "pal-1 protein" and its role in various fungi is illuminated through transcriptional analysis, specifically utilizing RNA Sequencing (RNA-Seq) to understand its function and regulatory networks. This section focuses on the research findings in Pleurotus ostreatus, Magnaporthe oryzae, Candida albicans, and Saccharomyces cerevisiae.

4 RNA Sequencing (RNA-Seq) for Transcriptional Analysis

RNA-Seq has emerged as a powerful tool for dissecting the transcriptional landscapes governed by the Pal1 protein and its homologs in different fungal species. This technology allows for a comprehensive view of the genes and pathways that are differentially expressed upon the modulation of Pal1 function, providing insights into its role in development, stress response, and pathogenicity.

Fungal Pal1 in Pleurotus ostreatus

In the edible mushroom Pleurotus ostreatus, the pal1 gene encodes a phenylalanine ammonia-lyase. sciopen.com Studies utilizing RNA interference (RNAi) to suppress pal1 transcription have revealed its significant impact on the mushroom's development. sciopen.com Transcriptional analysis of pal1-interfered strains compared to wild-type (WT) strains using RNA-Seq has provided a molecular understanding of these developmental delays. sciopen.com

The RNA-Seq data demonstrated that silencing the pal1 gene resulted in significant enrichment of several key signaling pathways. sciopen.com These findings indicate that Pal1, by influencing the levels of intracellular signaling molecules like H2O2, can regulate the expression of other crucial genes, such as catalase (cat1), thereby affecting developmental processes like primordia formation. sciopen.com

Below is a table summarizing the significantly enriched KEGG (Kyoto Encyclopedia of Genes and Genomes) pathways identified through RNA-Seq in pal1-interfered P. ostreatus.

KEGG Pathway TermDescription
Peroxisome pathwayInvolved in the metabolism of various molecules, including the breakdown of fatty acids and the detoxification of harmful substances.
MAPK signaling pathway - yeastA conserved signaling cascade that regulates cellular processes such as growth, differentiation, and stress response.
Other related pathwaysThe study indicated enrichment in three other pathways, highlighting the broad regulatory impact of pal1. sciopen.com

Fungal Pal1 in Magnaporthe oryzae

In the rice blast fungus Magnaporthe oryzae, a putative endocytosis-related gene designated as PAL1 has been identified and shown to be highly expressed in the appressorium, a specialized infection structure. plos.org Deletion of the PAL1 gene leads to a significant reduction in the virulence of the fungus. plos.org To understand the molecular basis of this observation, RNA-Seq has been employed to analyze the transcriptome of the Δpal1 mutant. biorxiv.org

The transcriptional profiling of the Δpal1 mutant compared to the wild-type strain revealed differential expression of genes primarily implicated in membrane and cell wall-related cellular processes. biorxiv.org These transcriptional changes are thought to underlie the defects in appressorial penetration and invasive growth observed in the mutant. plos.org The study suggests that Pal1 functions upstream of both the cAMP and Pmk1 signaling pathways, which are crucial for appressorium formation and maturation. plos.org

Fungal Pal1 in Candida albicans

In the opportunistic human pathogen Candida albicans, the gene C3_01890C has been identified as the ortholog of Saccharomyces cerevisiae PAL1. researchgate.net While this gene has been studied using reverse genetics, including CRISPR-Cas9-mediated deletion to create a pal1Δ/Δ null mutant, specific RNA-Seq data detailing the global transcriptional changes in this mutant is not extensively detailed in the provided context. researchgate.net The pal1Δ/Δ mutant showed altered susceptibility to certain antifungal agents and stressors, as well as reduced filamentous growth under specific hyphal-inducing conditions. researchgate.net

Although direct RNA-Seq analysis of a pal1 mutant is not described, broader transcriptomic studies in C. albicans have been conducted to understand responses to various stimuli, such as filamentation inhibitors. nih.gov For instance, a global RNA-Seq analysis of C. albicans treated with a small-molecule inhibitor of filamentation revealed 618 upregulated and 702 downregulated genes, with notable downregulation of genes associated with virulence. nih.gov While not directly targeting Pal1, these studies highlight the utility of RNA-Seq in dissecting pathways related to morphogenesis and virulence, processes in which Pal1 is implicated.

Fungal Pal1 in Saccharomyces cerevisiae

In the model yeast Saccharomyces cerevisiae, the PAL1 gene (also known as YDR348C) encodes a protein that is part of the early coat complex involved in clathrin-mediated endocytosis. researchgate.net Another gene, also referred to as PAL1 in some contexts, encodes a peroxisomal ATP-binding cassette transporter essential for growth on oleic acid. nih.gov The expression of this peroxisomal transporter is transcriptionally induced when cells are grown on oleic acid. nih.gov

While numerous RNA-Seq experiments have been performed in S. cerevisiae to analyze the transcriptional response to a wide array of environmental stresses and genetic perturbations, specific RNA-Seq datasets focusing on the direct consequences of PAL1 deletion or overexpression are not detailed in the provided information. frontiersin.org However, the available transcriptome data from various studies can be mined to observe the expression pattern of PAL1 under different conditions, providing correlational insights into its regulation and function. For example, studies on the transcriptomic response to octanoic acid production have been conducted, identifying key genes for tolerance, though a direct link to PAL1 was not highlighted. semanticscholar.org

Escherichia Coli Pal Peptidoglycan Associated Lipoprotein

Molecular Function and Localization in Bacterial Cell Division

The Tol-Pal system, including Pal, plays a direct role in the invagination of the outer membrane during cell constriction. uniprot.org Its proper function is essential for the successful completion of cytokinesis. pnas.org

Role in Outer Membrane Stabilization During Cell Division

During cell division, the bacterial cell envelope undergoes significant remodeling. frontiersin.org The Tol-Pal system stabilizes the outer membrane at the division septum, preventing the formation of outer membrane blebs and ensuring the integrity of the cell envelope. uniprot.orgfrontiersin.orgnih.gov This stabilization is achieved by transiently tethering the outer membrane to the peptidoglycan at the septum. nih.gov The accumulation of Pal at the division site strengthens the connection between the outer membrane and the underlying cell wall, which is crucial during the constriction process. oup.combiologists.com

Accumulation and Localization at the Septum

Pal accumulates at the mid-cell, the future site of division, in a process that is dependent on the divisome protein FtsN. uniprot.org This localization is not static; rather, it is the result of a dynamic "mobilization-and-capture" mechanism. nih.govnih.govmicrobiologyresearch.org In non-dividing cells, Pal diffuses slowly due to its association with the cell wall. nih.gov However, upon the onset of division, the Tol system mobilizes Pal, increasing its diffusion throughout the cell, with the exception of the septum where it remains less mobile. biologists.comnih.gov This mechanism ensures a high concentration of Pal at the precise location where outer membrane stabilization is most needed. oup.combiologists.com Studies have shown a 50% increase in the number of Pal molecules at the septum during division. biologists.com After division, Pal is retained at the newly formed cell poles. nih.govmicrobiologyresearch.org

Interaction with TolB within the Tol-Pal System

The mobilization and capture of Pal is mediated by its interaction with TolB, a periplasmic protein. frontiersin.orgbiologists.com TolB binds to Pal, which displaces Pal from the peptidoglycan and increases its mobility within the outer membrane. frontiersin.orgbiologists.com The TolB-Pal complex is then recruited to the division septum where the inner membrane TolQ-TolR-TolA complex is located. frontiersin.org The TolA protein, powered by the proton motive force, then dissociates the TolB-Pal complex. frontiersin.orgnih.gov This releases Pal, allowing it to bind to the septal peptidoglycan, while TolB is recycled. nih.gov This energy-dependent process effectively acts as a conveyor belt, actively transporting and concentrating Pal at the division site. nih.gov

Regulation of Pal Abundance and Dynamics

The amount and activity of Pal are tightly regulated to ensure proper cell division and membrane integrity. This regulation occurs at both the protein concentration and localization levels.

Fluctuation of Endogenous Pal Concentration During Cell Cycle

The concentration of Pal is not constant throughout the cell cycle. nih.govmicrobiologyresearch.org Studies using immunolabeling have revealed that the endogenous Pal concentration fluctuates, initially decreasing to about half of its maximum concentration and then increasing during the latter half of the cell division cycle. nih.govnih.govresearchgate.net This fluctuation suggests a precise temporal control over Pal levels, likely to coordinate with the different stages of cell envelope constriction and septation. nih.gov

Cell Cycle StageRelative Pal Concentration
EarlyDecreases to ~50% of maximum
LateIncreases towards maximum

This table illustrates the general trend of Pal concentration fluctuation during the E. coli cell cycle as observed in research studies. nih.govnih.govresearchgate.net

Regulation by Periplasmic Proteases (e.g., Prc)

The periplasmic protease Prc (also known as Tsp) has been identified as a key regulator of Pal abundance. nih.gov Deletion of the prc gene leads to a decrease in the total amount of Pal and alters its concentration dynamics during the cell cycle. nih.govnih.govresearchgate.net This suggests that Prc controls a regulator of Pal, rather than directly degrading Pal itself. nih.gov The NlpI-Prc proteolytic complex is known to regulate a number of proteins involved in peptidoglycan synthesis and degradation. researchgate.netmdpi.comresearchgate.net The inactivation of Prc has been shown to suppress the cell division defects of tol-pal mutants, in part by causing the accumulation of other peptidoglycan-cleaving enzymes. pnas.org This indicates a complex interplay between the Tol-Pal system and periplasmic proteases in maintaining cell envelope homeostasis during division. pnas.orgresearchgate.net

Gene DeletionEffect on Pal Abundance
ΔprcDecreased total Pal abundance

Suppression of Expression by Small RNAs (e.g., MicA)

The expression of the Peptidoglycan-Associated Lipoprotein (Pal) in Escherichia coli is subject to post-transcriptional regulation by small non-coding RNAs (sRNAs), a common mechanism for fine-tuning protein levels in response to environmental cues. One of the key sRNAs involved in this process is MicA.

MicA has been identified as a negative regulator of Pal expression. nih.gov It is thought to function through an antisense mechanism, where the sRNA binds to the 5' untranslated region (UTR) of the pal messenger RNA (mRNA). nih.gov This interaction can inhibit translation initiation and/or promote the degradation of the mRNA, ultimately leading to a decrease in the synthesis of the Pal protein.

While MicA is a well-documented regulator, it is part of a more complex regulatory network. For instance, the sRNA CyaR has also been implicated in the inhibition of luxS mRNA translation, a gene whose transcription is linked to MicA. plos.org This suggests a potential for coordinated regulation by multiple sRNAs.

Table 1: Effect of MicA Deletion on Pal Concentration

Genetic BackgroundRelative Pal ConcentrationReference
Wild-Type (WT)1x nih.govnih.gov
ΔmicA~2x nih.govnih.gov

Methodological Approaches in E. coli Pal Research

A variety of sophisticated techniques have been employed to investigate the localization, dynamics, and regulation of the Pal protein in E. coli. These methods have been instrumental in building our current understanding of Pal's function within the Tol-Pal system.

Immunolabeling for Endogenous Protein Detection and Localization

Immunolabeling is a powerful technique that allows for the visualization of endogenous proteins within their native cellular context, avoiding potential artifacts associated with protein overexpression or fusion tags. This method has been crucial in studying Pal.

To specifically detect Pal, antibodies are raised against the protein. nih.gov These antibodies are then purified by adsorbing them against a strain of E. coli that lacks the pal gene (Δpal). nih.gov This process removes non-specific antibodies, ensuring that the remaining antibodies specifically recognize the Pal protein. nih.gov

Immunolabeling studies have successfully confirmed the localization of Pal at the midcell during division, which was previously observed using fluorescent protein fusions. nih.govmicrobiologyresearch.org This technique has also provided novel insights, such as the observation that the retention of Pal at the newly formed cell poles appears to persist longer than what was seen with fluorescent fusions. nih.govnih.gov Furthermore, immunolabeling has been instrumental in quantifying the changes in endogenous Pal concentration throughout the cell division cycle, revealing a fluctuation where the concentration initially decreases and then increases in the latter half of the cycle. nih.govresearchgate.net

Fluorescent Protein Fusions for Live Cell Imaging

The use of fluorescent protein fusions has been a cornerstone of research into the dynamic localization of Pal and other components of the Tol-Pal system in living E. coli cells. This approach involves genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants, to the protein of interest.

Superfolder GFP (sfGFP) has proven to be particularly useful for periplasmic protein localization studies, as it can be successfully exported to the periplasm and remain fluorescent. asm.org Pal-sfGFP fusions have been shown to be functional, correcting the chaining and membrane blebbing phenotypes associated with pal mutants, and they exhibit the expected septal localization. asm.org

Live-cell imaging with fluorescent protein fusions has been essential in establishing the "mobilization-and-capture" model for Pal localization, where it accumulates at the division septum. nih.gov These studies have demonstrated that Pal requires all four Tol proteins (TolA, TolQ, TolR, and TolB) to accumulate at the division site. nih.gov While invaluable, it is noted that results from fluorescent fusion studies can be complemented and further substantiated by techniques like immunolabeling that visualize the native protein. nih.gov

Genetic Deletion Studies to Identify Regulators

Genetic deletion studies are a fundamental approach to understanding the function of a gene and identifying its regulators. This involves creating mutant strains of E. coli where a specific gene has been knocked out. The resulting phenotype of the mutant strain can provide significant clues about the role of the deleted gene.

The Keio collection, a comprehensive set of single-gene deletion mutants of E. coli K-12, has been a valuable resource for such studies. researchgate.net By examining the effects of deleting specific genes, researchers can identify those that influence the expression or function of Pal.

For instance, the deletion of the gene encoding the periplasmic protease Prc was found to decrease the total abundance of Pal to about 65% of that in wild-type cells and affected its concentration fluctuation during the cell cycle. nih.govnih.govresearchgate.net This suggests that Prc is involved in a pathway that regulates Pal levels, possibly by controlling a cell division stage-specific regulator of Pal. nih.govresearchgate.net Similarly, the deletion of micA confirmed its role as a suppressor of Pal expression. nih.gov

These genetic deletion studies, often combined with other techniques like immunolabeling and quantitative microscopy, are crucial for dissecting the complex regulatory networks that govern the function of the Tol-Pal system.

Table 2: Effect of Gene Deletions on Pal Abundance

Deleted GeneEffect on Pal AbundanceReference
prcDecreased to ~65% of wild-type nih.govnih.govresearchgate.net
micAIncreased to ~200% of wild-type nih.govnih.gov

Comparative Analysis and Cross Species Insights of Pal 1 Proteins

Evolutionary Divergence and Functional Adaptation of Distinct PAL-1 Families

The PAL-1 protein is a member of the Caudal-like homeobox transcription factor family, which is evolutionarily conserved across a wide range of animal species, from nematodes to vertebrates. nih.govmdpi.com These proteins play fundamental roles in embryonic development, particularly in establishing the posterior body plan. The evolutionary path of this protein family showcases significant divergence and functional adaptation, where a core developmental module has been tailored to the specific requirements of different animal lineages.

In the nematode Caenorhabditis elegans, PAL-1 is a maternally supplied transcription factor that is essential for specifying the fate of posterior blastomeres. nih.govresearchgate.net Its activity is critical for the development of posterior structures, including body wall muscle and the male tail. nih.govnih.gov PAL-1 sits (B43327) at the top of a genetic hierarchy, directly activating key regulatory genes like hlh-1 (a MyoD homolog) to initiate muscle development in posterior lineages. nih.govresearchgate.net

In vertebrates, the functional equivalents of PAL-1 are the Cdx proteins (Cdx1, Cdx2, and Cdx4). wikipedia.org These proteins are key regulators of Hox genes and are crucial for patterning the axial skeleton and developing posterior tissues during embryogenesis. wikipedia.orgehu.eus For example, Cdx2 is expressed in the posterior part of the gut from its earliest stages of formation, and Cdx proteins are involved in the development of the trunk neural crest. wikipedia.orgbiologists.com While the DNA-binding homeodomain is highly conserved, the diversification into multiple Cdx genes in vertebrates has allowed for sub-specialization and more complex regulatory control over posterior development. nih.gov In Drosophila melanogaster, the ortholog is known as Caudal (cad), which is essential for the formation and specification of the posterior gut. sdbonline.org

This table summarizes the functional adaptations of PAL-1 and its orthologs across different model organisms.

OrganismPAL-1 Ortholog(s)Key Function(s)
Caenorhabditis elegansPAL-1Specification of posterior blastomeres (C and D), posterior body wall muscle development, male tail development. nih.govresearchgate.netnih.gov
Vertebrates (e.g., Mouse)Cdx1, Cdx2, Cdx4Regulation of Hox genes, posterior axial patterning, gut development, trunk neural crest development. wikipedia.orgehu.eusbiologists.com
Drosophila melanogasterCaudal (cad)Anteroposterior axis formation, specification and development of the hindgut. sdbonline.org

Commonalities in Regulatory Principles Despite Functional Differences

Despite the evolutionary divergence in their specific functions, PAL-1 and its orthologs share fundamental regulatory principles. One of the most conserved aspects is their regulation by the Wnt signaling pathway. In C. elegans, Wnt signaling influences the nuclear levels of POP-1/TCF, which in turn regulates PAL-1 activity to specify posterior somatic cells. nih.gov Similarly, in vertebrates, canonical Wnt signaling is a direct upstream activator of Cdx gene expression in the posterior regions of the embryo. wikipedia.orgbiologists.com This demonstrates a deeply conserved link between Wnt-mediated posterior signaling and the activation of Caudal-like transcription factors.

Another commonality is the intricate post-transcriptional and translational control exerted upon these genes. In Drosophila, the translation of caudal mRNA is famously repressed in the anterior of the embryo by a gradient of the Bicoid protein, ensuring its protein product is only present in the posterior. sdbonline.org In C. elegans, maternal pal-1 mRNA is regulated at the level of translation, restricting its protein product to specific posterior blastomeres. biologists.com This reliance on translational control allows for rapid and precise spatial deployment of the protein from a more broadly distributed maternal mRNA pool.

These shared regulatory mechanisms underscore a conserved "logic" for establishing posterior identity, where external signals (like Wnt) and internal translational control mechanisms work together to define the expression domain of a master regulator.

Regulatory PrincipleC. elegans (PAL-1)Vertebrates (Cdx)Drosophila (Caudal)
Upstream Signaling Regulated by Wnt/MAP kinase signaling via POP-1/TCF. nih.govDirect targets of the canonical Wnt pathway. wikipedia.orgbiologists.comFunctions downstream of posterior terminal system; regulated by Wnt signaling. sdbonline.org
Post-Transcriptional/Translational Control Translation of maternal mRNA is restricted to posterior blastomeres. biologists.comLess characterized, but evidence for complex regulation exists.Translation of maternal mRNA is repressed anteriorly by the Bicoid protein. sdbonline.org

Potential for Trans-Kingdom Research Synergies and Model System Utility

The study of PAL-1 and its orthologs across different species provides powerful synergies for developmental biology research. The genetic tractability and invariant cell lineage of C. elegans make it an exceptional model for dissecting the core functions of PAL-1 at a high resolution. nih.govnih.gov Detailed analyses in worms can uncover fundamental aspects of the gene regulatory network, such as identifying direct downstream targets, which can then inform and guide research in more complex vertebrate systems. nih.govresearchgate.netbiologists.com For instance, understanding how PAL-1 activates specific cell fate genes in C. elegans can provide candidate pathways to investigate for Cdx proteins in vertebrate gut or neural development. biologists.combiologists.com

By combining the cellular precision of the C. elegans model with the anatomical and developmental complexity of vertebrate models, researchers can build a more complete picture of how this conserved family of transcription factors evolved to generate diverse posterior structures. This trans-kingdom approach allows for the validation of conserved mechanisms and the discovery of lineage-specific adaptations, ultimately accelerating our understanding of a fundamental developmental pathway.

Future Directions in Pal 1 Protein Research

High-Resolution Structural Biology of PAL-1 Proteins and Their Complexes

Obtaining high-resolution structural information for PAL-1 proteins and their complexes is a critical future direction to understand their molecular mechanisms of action. For the C. elegans homeodomain protein PAL-1, determining the three-dimensional structure of its DNA-binding domain in complex with target DNA sequences would provide insights into its specificity and mode of recognition. Similarly, structural studies of PAL-1 in complex with its protein partners would illuminate the molecular basis of their interactions.

While specific high-resolution structures for C. elegans PAL-1 were not prominently featured in the search results, structural biology techniques are being applied to other proteins referred to as PAL or related complexes. For instance, the crystal structure of the Escherichia coli TolB-Pal complex, part of the bacterial Tol-Pal system, has been determined at high resolution (1.50 Å). rcsb.org This structure revealed induced-fit binding and interactions essential for the stability of the complex and the bacterial outer membrane. rcsb.org

Future research will leverage advanced techniques such as X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structures of full-length PAL-1 proteins from various organisms and their complexes. These structural insights will be invaluable for understanding how PAL-1 proteins bind to their targets (DNA or proteins), undergo conformational changes, and how these events relate to their biological functions. Structural information can also guide the design of experiments to probe specific residues or domains involved in interaction and activity.

Advanced Imaging and Live-Cell Dynamics Studies

Advanced imaging techniques, particularly live-cell imaging, are poised to play a crucial role in understanding the dynamic behavior of PAL-1 proteins in their native cellular environment. Future research will utilize these methods to visualize the localization, diffusion, binding kinetics, and interactions of PAL-1 proteins in real-time within living cells.

For C. elegans PAL-1, live-cell imaging can track its temporal and spatial distribution during embryonic development, providing insights into how its localization is regulated and how it moves within the nucleus to find its target genes. Using fluorescent protein fusions (e.g., PAL-1-GFP), researchers can monitor PAL-1 expression levels, nuclear translocation, and potential co-localization with other proteins or genomic loci. biorxiv.orgnih.gov

Recent advancements in live-cell imaging, including super-resolution microscopy techniques like PALM and STORM, enable imaging beyond the diffraction limit, offering resolutions down to tens of nanometers. numberanalytics.comfsu.edunih.gov While challenging for potentially transient protein interactions, these techniques could provide unprecedented detail on the formation and dynamics of PAL-1-containing complexes in living cells. Single-molecule imaging can track the movement and behavior of individual PAL-1 molecules, revealing insights into their diffusion rates and interaction times with binding partners. numberanalytics.com

Future studies will also integrate advanced imaging with genetic manipulations and perturbations to observe the effects on PAL-1 dynamics and function. This includes studying the impact of mutations in PAL-1 or its interacting partners on its localization and behavior. mdpi.com The development of more photostable fluorescent probes and advanced image analysis software will further enhance the capabilities of live-cell imaging for studying PAL-1 dynamics over extended periods and with higher precision. nih.govfsu.eduexcedr.com

Systems Biology Approaches for Comprehensive Understanding of PAL-1 Regulatory Cascades

Systems biology approaches will be essential for integrating the vast amounts of data generated from different research avenues to build a comprehensive understanding of PAL-1 regulatory cascades. Future research will move towards a holistic view, combining genomic, transcriptomic, proteomic, and imaging data to create predictive models of the networks governed by PAL-1.

For C. elegans PAL-1, this involves integrating data on its DNA binding sites, target gene expression profiles, protein-protein interactions, and dynamic localization to reconstruct the complete regulatory network. nih.govresearchgate.netnih.govbiorxiv.org Computational modeling can simulate the behavior of this network under different conditions and predict the outcomes of genetic perturbations. scispace.com

Systems biology can also help to understand how PAL-1 functions within the context of broader cellular processes and developmental pathways. By analyzing large-scale datasets, researchers can identify emergent properties of the PAL-1 network that are not apparent from studying individual components in isolation. This includes understanding the robustness and plasticity of the network in response to internal and external cues. oup.com

The application of systems biology is also relevant to other PAL proteins. For plant PALs, systems approaches can integrate data on gene expression, enzyme activity, and metabolite profiles to model the flux through the phenylpropanoid pathway and understand how PAL activity is regulated within this complex metabolic network. nih.govmdpi.com For bacterial PAL, systems biology can contribute to understanding how the Tol-Pal system integrates with other cellular processes like cell division and outer membrane maintenance. medchemexpress.com

Future directions include developing more sophisticated computational models that can capture the complexity of biological regulation, including feedback loops, feedforward loops, and cross-talk between different pathways. The availability of single-cell data will enable the study of PAL-1 network dynamics at the resolution of individual cells, revealing cellular heterogeneity and lineage-specific regulatory events. biorxiv.org

Application of AI and Computational Methods in Predicting PAL-1 Function and Regulation

Artificial intelligence (AI) and computational methods are becoming increasingly powerful tools in biological research and will be instrumental in advancing our understanding of PAL-1 proteins. Future research will heavily rely on these methods for predicting PAL-1 function, identifying regulatory elements, and modeling its behavior.

For the C. elegans homeodomain protein PAL-1, AI algorithms can be trained on existing data (e.g., DNA sequences, gene expression data, protein sequences) to predict novel PAL-1 binding sites in the genome, even in regions not identified by traditional methods. nih.govnih.gov Machine learning models can also predict the functional consequences of mutations in the pal-1 gene or its target genes.

Computational methods can be used to analyze large-scale biological datasets generated from transcriptomics, proteomics, and imaging experiments to identify patterns and correlations that might not be obvious to human researchers. plos.orgbiorxiv.orgresearchgate.net This includes identifying potential new interaction partners or regulatory elements. nih.gov

Furthermore, AI and computational methods can be used to build and refine systems biology models of PAL-1 regulatory networks, enabling more accurate predictions of network behavior and responses to perturbations. biorxiv.org The integration of machine learning with experimental data will accelerate the pace of discovery and provide new insights into the complex roles of PAL-1 proteins in biological processes.

Table of Compounds and PubChem CIDs

Q & A

What is the primary role of PAL-1 in C. elegans embryogenesis, and how is its activity spatially restricted?

Answer: PAL-1, a Caudal-like homeodomain protein, specifies and maintains the identity of the C blastomere lineage, which gives rise to muscle, epidermis, and posterior structures. Its maternal mRNA is translationally repressed in anterior blastomeres by the RNA-binding protein MEX-3, which is localized via PAR-1-dependent polarity mechanisms. PAL-1 protein accumulates only in posterior blastomeres (e.g., EMS, P2, and their descendants) starting at the four-cell stage, ensuring lineage-specific development . Methodologically, this restriction has been validated using RNAi knockdowns, reporter constructs, and immunofluorescence to track PAL-1 expression dynamics .

How can researchers identify PAL-1 target genes, and what methodologies address false positives in transcriptomic data?

Answer: PAL-1 targets are identified through a combination of microarray profiling (comparing wild-type, pal-1 mutants, and gain-of-function strains), cluster analysis, and ANOVA-based filtering. To mitigate false positives, studies assign cumulative scores integrating multiple analytical approaches (e.g., expression correlation, temporal/spatial patterns). Validation involves reporter gene assays in pal-1(RNAi) or mex-3(RNAi) backgrounds to confirm lineage-specific expression . For example, 308 candidate targets were narrowed to 12 transcription factors (e.g., tbx-8, elt-1) using this multi-step scoring system .

What advanced computational models are used to reconstruct PAL-1-mediated regulatory networks?

Answer: Structural Equation Modeling (SEM) and factor analysis are employed to infer latent variables (e.g., this compound levels, activity phases) and regulatory pathways. SEM integrates expression datasets (e.g., GSE2180, GSE9665) to model causal relationships between PAL-1 and downstream targets (e.g., lin-26 repressing nhr-25). Factor analysis identifies unobserved regulators and optimizes model fit using metrics like GFI and RMSEA . This approach revealed three regulatory phases: mRNA segregation, protein activity restriction, and post-division epidermal gene activation .

How do temporal phases of PAL-1 target gene activation shape lineage-specific development?

Answer: PAL-1 activates targets in four temporal phases:

  • Phase I : Zygotic pal-1 transcription initiates in the 2C-cell stage.
  • Phase II : Direct targets (e.g., elt-1) are expressed by the 4C-cell stage.
  • Phase III : Secondary targets (e.g., elt-3) activate in the 8C-cell stage.
  • Phase IV : Terminal effectors (e.g., mab-21) execute cell differentiation.
    This cascade is validated via timed RNAi, reporter analysis, and mosaic mutants, showing PAL-1’s continuous role in sustaining the network .

What mechanisms resolve contradictions in PAL-1 target gene expression data?

Answer: Discrepancies (e.g., unc-120 upregulation post-pal-1 RNAi) are addressed by contextualizing experimental conditions. For instance, transient RNAi effects or strain-specific backgrounds (e.g., ex-3 mutants) may alter dynamics. Cross-validation using multiple datasets (microarray, RNA-seq, and reporter lines) and temporal resolution (e.g., time-lapse imaging) clarifies conflicting results .

How do genetic suppression screens elucidate PAL-1 regulatory mechanisms?

Answer: Suppressor screens (e.g., sop genes) identify bypass pathways. For example, sop-1 (a Mediator complex component) normally represses an alternative pal-1 activation pathway involving Wnt/β-catenin. Loss of sop-1 restores pal-1 expression in mutants lacking its intronic regulatory element, revealed via EMSA, RNAi, and transgenic reporters .

What methodologies confirm direct vs. indirect PAL-1 regulation of target genes?

Answer: Chromatin immunoprecipitation (ChIP) and promoter analysis (e.g., identifying PAL-1 binding motifs) validate direct targets like end-1 and end-3. Indirect regulation is inferred from time-shifted expression (e.g., elt-3 activation requires prior elt-1 expression) and epistasis analysis . Electrophoretic mobility shift assays (EMSAs) using mutated Pal-1 DNA elements (e.g., dyad symmetry sites) further distinguish direct interactions .

How does PAL-1 interact with other developmental regulators like SKN-1 or MED factors?

Answer: PAL-1 and SKN-1 exhibit mutual repression: SKN-1 inhibits PAL-1 in the EMS lineage, while PAL-1 restricts SKN-1’s endodermal role. Parallel inputs from MED GATA factors stabilize endoderm specification, shown via dual RNAi (e.g., med-1,2 + pal-1) and promoter mutagenesis .

What experimental strategies validate the functional relevance of PAL-1 targets in vivo?

Answer: Phenotypic rescue assays (e.g., muscle defects in pal-1 mutants) and tissue-specific overexpression (e.g., elt-1 driving C-lineage transformation) confirm target roles. Lineage tracing with fluorescent reporters and cell ablation studies further link targets to specific developmental outcomes .

How is translational repression of PAL-1 achieved, and what techniques monitor mRNA-protein dynamics?

Answer: MEX-3 and GLD-1 bind the pal-1 3′ UTR to block translation elongation or promote nascent peptide degradation, shown via polysome profiling and GFP::Histone fusion reporters . Spatial restriction is tracked using in situ hybridization and PAR mutant backgrounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.